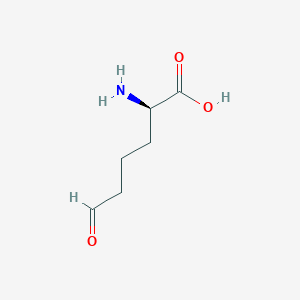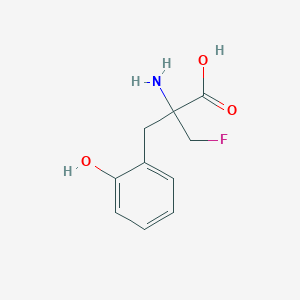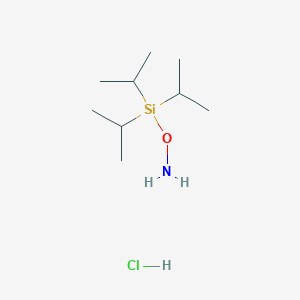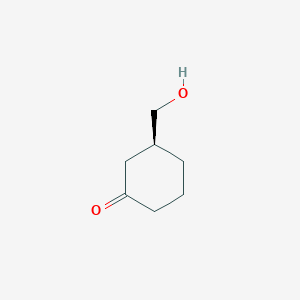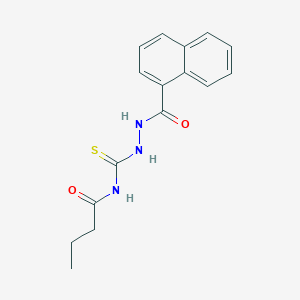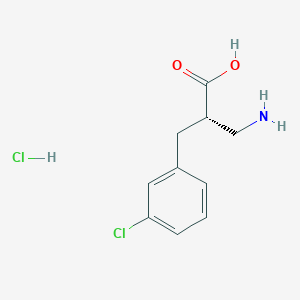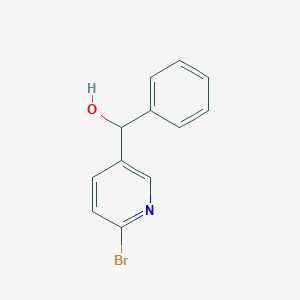
(6-Bromopyridin-3-yl)(phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Bromo-pyridin-3-yl)-phenyl-methanol is an organic compound with the molecular formula C12H10BrNO It is a derivative of pyridine, a basic heterocyclic organic compound, and contains both bromine and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-pyridin-3-yl)-phenyl-methanol typically involves the bromination of pyridine derivatives followed by the introduction of a phenyl group. One common method involves the reaction of 3-hydroxypyridine with bromine to form 6-bromo-3-hydroxypyridine. This intermediate is then reacted with phenylmagnesium bromide (a Grignard reagent) to yield (6-Bromo-pyridin-3-yl)-phenyl-methanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps as the laboratory methods, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
(6-Bromo-pyridin-3-yl)-phenyl-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: The major product is (6-Bromo-pyridin-3-yl)-phenyl-ketone.
Reduction: The major product is (6-Hydroxy-pyridin-3-yl)-phenyl-methanol.
Substitution: The products depend on the nucleophile used, such as (6-Amino-pyridin-3-yl)-phenyl-methanol when using an amine.
Aplicaciones Científicas De Investigación
(6-Bromo-pyridin-3-yl)-phenyl-methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological pathways.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action for (6-Bromo-pyridin-3-yl)-phenyl-methanol depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The bromine and phenyl groups can facilitate binding to hydrophobic pockets in proteins, while the hydroxyl group can form hydrogen bonds, enhancing specificity and affinity.
Comparación Con Compuestos Similares
Similar Compounds
(6-Bromo-pyridin-2-yl)-methanol: Similar structure but with the bromine atom at the 2-position.
(6-Bromo-pyridin-4-yl)-methanol: Similar structure but with the bromine atom at the 4-position.
(6-Chloro-pyridin-3-yl)-phenyl-methanol: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
(6-Bromo-pyridin-3-yl)-phenyl-methanol is unique due to the specific positioning of the bromine and phenyl groups, which can influence its reactivity and binding properties. This makes it particularly useful in applications requiring precise molecular interactions.
Propiedades
Fórmula molecular |
C12H10BrNO |
|---|---|
Peso molecular |
264.12 g/mol |
Nombre IUPAC |
(6-bromopyridin-3-yl)-phenylmethanol |
InChI |
InChI=1S/C12H10BrNO/c13-11-7-6-10(8-14-11)12(15)9-4-2-1-3-5-9/h1-8,12,15H |
Clave InChI |
JKTXMODFOWDBQZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CN=C(C=C2)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


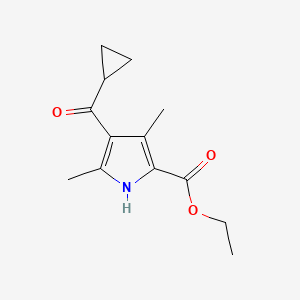
![8-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B12952503.png)
